10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one
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Overview
Description
10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties
Preparation Methods
The synthesis of 10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3-(dimethylamino)propylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule . This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can induce cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one is unique compared to other acridine derivatives due to its specific functional groups and their arrangement. Similar compounds include:
9-anilinoacridine: Known for its DNA intercalating properties and use in cancer treatment.
Quinacrine: Another acridine derivative with anti-malarial and anti-cancer properties.
Thiazacridine: Studied for its anti-cancer activity. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
65782-81-2 |
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Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
10-[3-(dimethylamino)propyl]-1-(hydroxyamino)acridin-9-one |
InChI |
InChI=1S/C18H21N3O2/c1-20(2)11-6-12-21-15-9-4-3-7-13(15)18(22)17-14(19-23)8-5-10-16(17)21/h3-5,7-10,19,23H,6,11-12H2,1-2H3 |
InChI Key |
XIIKLYZZDCFOGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)C3=C(C=CC=C31)NO |
Origin of Product |
United States |
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